

Application Notes and Protocols for BAmP-O16B-Mediated mRNA Encapsulation

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Compound of Interest

Compound Name: BAmP-O16B

Cat. No.: B15573875

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Introduction

The delivery of messenger RNA (mRNA) has emerged as a revolutionary approach in modern therapeutics, with applications ranging from vaccines to gene editing. A critical component of successful mRNA-based therapies is the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have become the leading platform for mRNA delivery, owing to their ability to protect the fragile mRNA molecule and facilitate its entry into target cells.[1]

At the heart of potent LNP formulations are ionizable lipids, which play a pivotal role in encapsulating mRNA and mediating its release into the cytoplasm. **BAmP-O16B** is a novel, bio-reducible, ionizable amino lipid designed for the efficient delivery of mRNA. Its unique structure incorporates disulfide bonds, which are cleaved in the reductive environment of the cytoplasm, leading to the disassembly of the LNP and the release of its mRNA cargo.[2][3] This targeted release mechanism enhances the efficiency of protein translation while minimizing potential off-target effects.

These application notes provide a comprehensive guide for researchers on the use of **BAmP-O16B** for the encapsulation of mRNA. Detailed protocols for LNP formulation, characterization, and in vitro and in vivo evaluation are provided to facilitate the successful application of this advanced delivery system.

Data Presentation

The following tables summarize the key quantitative data associated with **BAmP-O16B**-based mRNA-LNP formulations.

Table 1: Physicochemical Properties of **BAmP-O16B** LNPs

Parameter	Value
Molar Ratio (BAmP-O16B:Cholesterol:DOPE:DSPE-PEG)	16:8:4:1[4]
Particle Size (Z-average)	~100 - 150 nm
Polydispersity Index (PDI)	< 0.2
Zeta Potential	Slightly positive at acidic pH, near neutral at physiological pH
Encapsulation Efficiency	> 90%

Table 2: In Vitro Transfection Efficiency of **BAmP-O16B** LNPs

Cell Line	Transfection Efficiency	Reporter Gene	Reference
Human Embryonic Kidney (HEK293)	Up to 90% GFP knockout	Cas9 mRNA/sgRNA	[2]
HeLa	High RFP expression	RFP mRNA	[2]

Table 3: In Vivo Efficacy of **BAmP-O16B** LNPs

Target Gene	Reduction in Protein Level	Animal Model	Reporter Gene	Reference
Proprotein convertase subtilisin/kexin type 9 (PCSK9)	~80%	Mouse	Cas9 mRNA/sgRNA	[4]
Luciferase	High expression in the liver	Mouse	Luciferase mRNA	[2]

Experimental Protocols

Protocol 1: Formulation of BAmP-O16B Lipid Nanoparticles for mRNA Encapsulation

This protocol describes the preparation of **BAmP-O16B** LNPs encapsulating mRNA using a microfluidic mixing technique.

Materials:

- **BAmP-O16B**
- Cholesterol
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- 1,2-distearoyl-sn-glycero-3-phosphoethanolaminoglycol (DSPE-PEG)
- mRNA of interest
- Ethanol (200 proof, molecular biology grade)
- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Microfluidic mixing device and cartridges

Procedure:

- Preparation of Lipid Stock Solution:
 - Dissolve **BAmP-O16B**, cholesterol, DOPE, and DSPE-PEG in ethanol at a molar ratio of 16:8:4:1.^[4]
 - The final lipid concentration in ethanol should be between 10-20 mg/mL.
 - Vortex thoroughly to ensure complete dissolution.
- Preparation of mRNA Solution:
 - Dilute the mRNA in citrate buffer (pH 4.0) to a final concentration of 0.2-0.5 mg/mL.
- Microfluidic Mixing:
 - Set up the microfluidic mixing device according to the manufacturer's instructions.
 - Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.
 - Set the flow rate ratio of the aqueous to organic phase to 3:1.
 - Initiate the mixing process. The rapid mixing will induce the self-assembly of the LNPs.
- Purification:
 - Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis membrane with a molecular weight cutoff (MWCO) of 10-12 kDa to remove ethanol and unencapsulated components.
- Sterilization and Storage:
 - Sterilize the LNP suspension by passing it through a 0.22 µm syringe filter.
 - Store the sterile LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of BAmP-O16B LNPs

This protocol outlines the methods for determining the physicochemical properties of the formulated LNPs.

1. Particle Size and Polydispersity Index (PDI) Measurement:

- Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
- Measure the hydrodynamic diameter (Z-average) and PDI using Dynamic Light Scattering (DLS).

2. Zeta Potential Measurement:

- Dilute the LNP suspension in 10 mM NaCl solution.
- Measure the electrophoretic mobility to determine the zeta potential.

3. mRNA Encapsulation Efficiency Quantification (RiboGreen Assay):

- Prepare two sets of LNP samples.
- To one set, add Triton X-100 (0.5% final concentration) to lyse the LNPs and release the encapsulated mRNA (total mRNA).
- Leave the other set untreated (free mRNA).
- Use a Quant-iT RiboGreen RNA Assay Kit according to the manufacturer's protocol to measure the fluorescence of both sets.
- Calculate the encapsulation efficiency using the following formula:
 - $\text{Encapsulation Efficiency (\%)} = \frac{(\text{Fluorescence}_{\text{total}} - \text{Fluorescence}_{\text{free}})}{\text{Fluorescence}_{\text{total}}} \times 100$

Protocol 3: In Vitro Transfection of mRNA using BAmP-O16B LNPs

This protocol details the procedure for transfecting mammalian cells with **BAmP-O16B** LNPs in culture.

Materials:

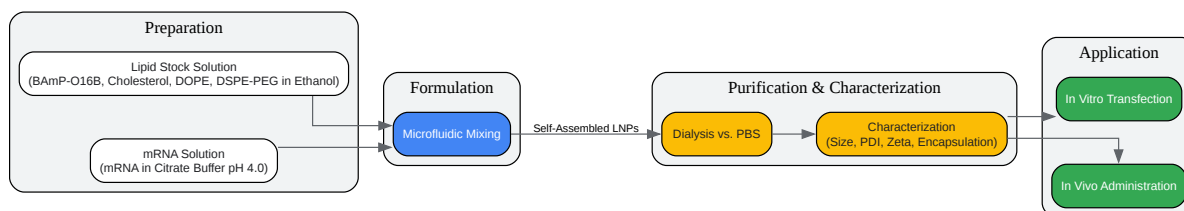
- Mammalian cell line of interest (e.g., HEK293, HeLa)
- Complete cell culture medium
- **BAmP-O16B** LNPs encapsulating reporter mRNA (e.g., GFP, Luciferase)
- 96-well cell culture plates
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Seeding:
 - Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
 - Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ overnight.
- Transfection:
 - On the day of transfection, remove the old medium and add fresh, pre-warmed complete medium.
 - Add the desired amount of **BAmP-O16B** mRNA LNPs to each well. The optimal concentration should be determined empirically but typically ranges from 50 to 500 ng of mRNA per well.
 - Gently swirl the plate to mix.
- Incubation and Analysis:
 - Incubate the cells for 24-48 hours.

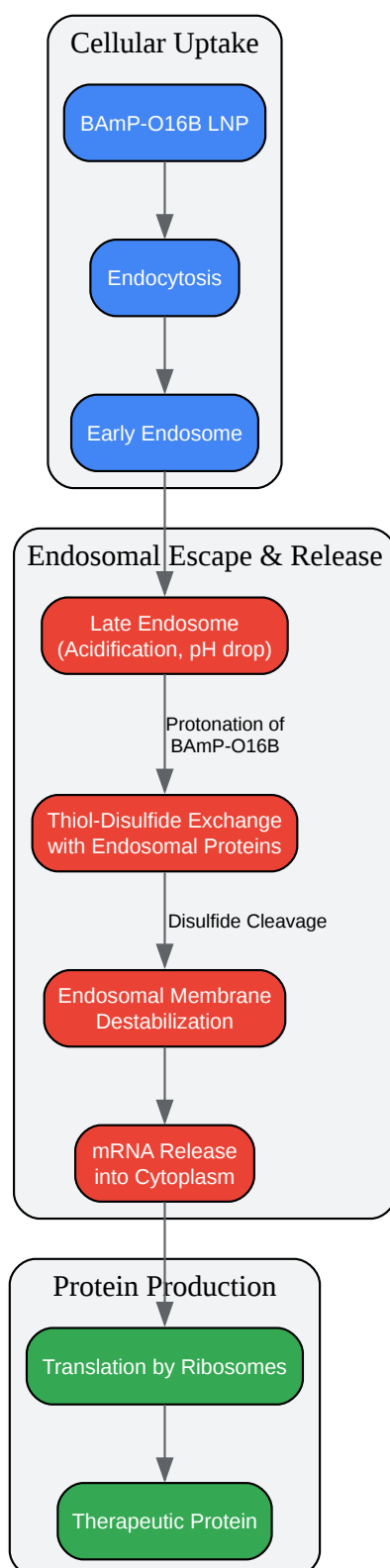
- Analyze the expression of the reporter protein using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).

Mandatory Visualizations



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Caption: Experimental workflow for **BAmP-O16B** mRNA LNP formulation and application.



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Caption: Proposed mechanism of endosomal escape for **BAmP-O16B** LNPs.

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